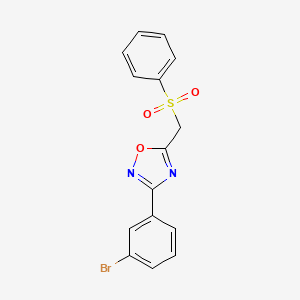
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11BrN2O3S and its molecular weight is 379.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11BrN2O3S, with a molecular weight of 379.23 g/mol. Its structure includes a bromophenyl group and a phenylsulfonylmethyl moiety attached to the oxadiazole ring, which contributes to its biological activities .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole compounds can induce apoptosis in various cancer cell lines. In vitro assays demonstrated that this compound has cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Induction of apoptosis |
| CaCo-2 | 20.0 | Cell cycle arrest |
| MCF-7 (Breast) | 18.7 | Estrogen receptor modulation |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives is well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models. Specifically, they inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .
Case Study:
In a study evaluating the anti-inflammatory effects of oxadiazole derivatives, the compound demonstrated significant reduction in paw edema in rats induced by carrageenan. The observed effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
1,2,4-Oxadiazoles are known for their antimicrobial properties. The compound exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antibacterial Action: Disruption of bacterial cell wall integrity leads to cell lysis.
属性
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJLBLABNAKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














